

Application Notes and Protocols: Alkylation of 2-Nitrobenzenesulfonamides under Mitsunobu Conditions

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Compound of Interest

Compound Name: *Benzenesulfonamide, N-3-butenyl-2-nitro-*

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These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 2-nitrobenzenesulfonamides using the Mitsunobu reaction. This transformation, often referred to as the Fukuyama-Mitsunobu reaction, is a robust and versatile method for the synthesis of secondary amines, which are crucial building blocks in medicinal chemistry and drug development.

Introduction

The alkylation of 2-nitrobenzenesulfonamides (Nosyl amides) under Mitsunobu conditions is a powerful tool for the formation of carbon-nitrogen bonds.^{[1][2]} The reaction proceeds under mild conditions and offers a significant advantage in the synthesis of secondary amines due to the facile deprotection of the 2-nitrobenzenesulfonyl (Ns) protecting group.^[3] The acidic nature of the N-H bond in 2-nitrobenzenesulfonamides makes them excellent nucleophiles in the Mitsunobu reaction, reacting with a wide range of primary and secondary alcohols.^[3]

The overall transformation can be depicted as a two-step process:

- Mitsunobu Alkylation: A 2-nitrobenzenesulfonamide reacts with an alcohol in the presence of a phosphine (typically triphenylphosphine, PPh_3) and an azodicarboxylate (such as diethyl

azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) to form the N-alkylated sulfonamide.[4]

- Deprotection: The nosyl group is readily cleaved under mild conditions using a thiol and a base to yield the corresponding secondary amine.[3]

This methodology is particularly valuable in the synthesis of complex molecules and has been employed in the preparation of various natural products and drug candidates.[5]

Data Presentation

The following tables summarize the quantitative data for the alkylation of 2-nitrobenzenesulfonamides with various alcohols under Mitsunobu conditions, as reported in the literature. Yields are typically high for a broad range of substrates.

Table 1: Intermolecular Alkylation of 2-Nitrobenzenesulfonamides with Various Alcohols

Entry	2-Nitrobenzenesulfonamide Substrate	Alcohol Substrate	Product	Yield (%)	Reference
1	2-Nitrobenzenesulfonamide	Benzyl alcohol	N-Benzyl-2-nitrobenzenesulfonamide	~95	Implied from multiple sources
2	2-Nitrobenzenesulfonamide	(S)-1-Phenylethanol	N-((S)-1-Phenylethyl)-2-nitrobenzenesulfonamide	46 (dialkylated)	[6]
3	2-Nitrobenzenesulfonamide	rac-1-Indanol	N-(1-Indanyl)-2-nitrobenzenesulfonamide	24 (monoalkylated), 73 (dialkylated)	[6]
4	2,4-Dinitrobenzenesulfonamide	Various primary and secondary alcohols	N-Alkyl-2,4-dinitrobenzenesulfonamide	Generally high to excellent	[7]

Table 2: Intramolecular Alkylation of 2-Nitrobenzenesulfonamides (Cyclization)

Entry	Substrate	Product	Yield (%)	Reference
1	Protected amino alcohol precursor	Ns-protected nine-membered ring	74	[8]
2	Chiral secondary alcohol with a pendant nosyl amide	Pyrrole derivative	53	[8]

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of 2-Nitrobenzenesulfonamide with a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is a representative example for the intermolecular N-alkylation of 2-nitrobenzenesulfonamide.

Materials:

- 2-Nitrobenzenesulfonamide
- Benzyl alcohol
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzenesulfonamide (1.0 eq.).
- Dissolve the sulfonamide in anhydrous THF (approximately 0.1-0.2 M).

- Add the primary alcohol (e.g., benzyl alcohol, 1.1-1.5 eq.) and triphenylphosphine (1.5 eq.) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add the azodicarboxylate (DIAD or DEAD, 1.5 eq.) dropwise to the stirred solution. Ensure the internal temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-nitrobenzenesulfonamide.

Protocol 2: Deprotection of the 2-Nitrobenzenesulfonyl (Nosyl) Group

This protocol describes the cleavage of the nosyl group to yield the free secondary amine.^[3]

Materials:

- N-Alkyl-2-nitrobenzenesulfonamide
- Thiophenol or other suitable thiol
- Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
- Water
- Dichloromethane or ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

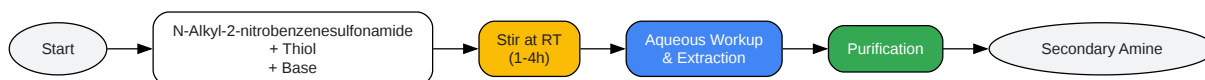
- Dissolve the N-alkyl-2-nitrobenzenesulfonamide (1.0 eq.) in anhydrous DMF or acetonitrile.
- Add the thiol (e.g., thiophenol, 2.0-3.0 eq.) and the base (e.g., potassium carbonate, 2.0-3.0 eq.) to the solution.
- Stir the reaction mixture at room temperature for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude secondary amine by flash column chromatography or distillation to obtain the desired product.

Mandatory Visualizations



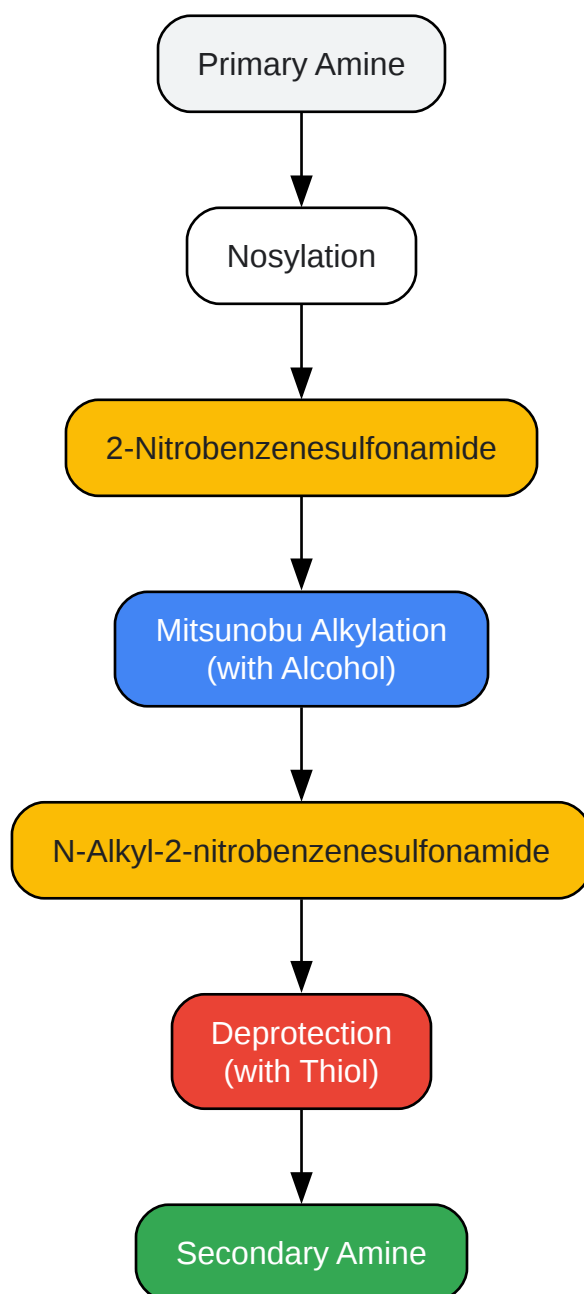
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Caption: Experimental workflow for the Mitsunobu alkylation of 2-nitrobenzenesulfonamides.



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Caption: General workflow for the deprotection of the 2-nitrobenzenesulfonyl group.



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Caption: Synthetic pathway from primary to secondary amines via Fukuyama-Mitsunobu reaction.

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